![molecular formula C19H22N4O B5529218 2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5529218.png)
2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
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Description
"2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone" belongs to the quinazolinone class of compounds, which are known for their varied biological activities. This particular compound incorporates a benzyl-piperazine moiety, suggesting potential interactions with biological targets and offering a diverse range of chemical properties for exploration.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, where the oxidative cyclization of corresponding amides leads to the formation of quinazolinones. A similar approach could be utilized for synthesizing "2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone," starting from benzyl-piperazine and an appropriate quinazolinone precursor (Abdel-Jalil et al., 2005).
Molecular Structure Analysis
The structure of quinazolinone derivatives is characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The molecular structure analysis would focus on the interactions between the benzyl-piperazine moiety and the quinazolinone core, potentially influencing the compound's chemical reactivity and biological activity. The presence of the benzyl-piperazine could introduce additional conformational flexibility and impact the compound's overall molecular geometry.
Chemical Reactions and Properties
Quinazolinones are amenable to various chemical reactions, including N-alkylation, hydroxylation, and cyclization, offering routes to a broad array of derivatives. The benzyl-piperazine moiety in "2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone" could undergo reactions such as sulfonylation or alkylation, modifying the compound's physicochemical and pharmacological properties (Foroumadi et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-18-8-4-7-17-16(18)13-20-19(21-17)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-3,5-6,13H,4,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDOFDZMBRWBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazino)-5-oxo-5,6,7,8-tetrahydroquinazoline |
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